7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
CAS No.:
Cat. No.: VC16392855
Molecular Formula: C12H7ClN6S
Molecular Weight: 302.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClN6S |
|---|---|
| Molecular Weight | 302.74 g/mol |
| IUPAC Name | 10-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione |
| Standard InChI | InChI=1S/C12H7ClN6S/c13-7-1-3-8(4-2-7)19-10-9(5-15-19)11-16-17-12(20)18(11)6-14-10/h1-6H,(H,17,20) |
| Standard InChI Key | FIVYKZDJOCPKBM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl |
Introduction
7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol is a complex heterocyclic compound featuring a unique tricyclic structure that includes pyrazole, triazole, and pyrimidine rings. The presence of a 4-chlorophenyl group and a thiol group enhances its chemical reactivity and biological activity, making it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.
Structural Features
This compound is characterized by its pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine core, which is substituted with a 4-chlorophenyl group and a thiol group at the 3-position. The structural complexity of this compound may confer distinct reactivity and interactions with biological targets.
Synthesis Methods
The synthesis of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to generate the corresponding pyrazolone derivative. This intermediate undergoes cyclization with thiourea under acidic conditions to yield the desired compound.
Synthesis Steps:
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Condensation: 4-chlorobenzaldehyde reacts with hydrazine to form 4-chlorophenylhydrazine.
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Pyrazolone Formation: The hydrazine derivative reacts with ethyl acetoacetate to form a pyrazolone intermediate.
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Cyclization: The pyrazolone intermediate undergoes cyclization with thiourea under acidic conditions to form the final compound.
Biological Activities
While specific biological activities of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol are not extensively documented in the available literature, compounds within the pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine class are known for their diverse applications in medicinal chemistry, including anticancer and other therapeutic activities.
Comparison with Similar Compounds
Future Research Directions
Future studies on 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine-3-thiol should focus on exploring its biological activities, particularly its potential as a therapeutic agent. This could involve in vitro and in vivo studies to assess its efficacy and safety.
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